1-(2-(Trifluoromethyl)-5-(trifluoromethylthio)phenyl)propan-1-one
CAS No.:
Cat. No.: VC18814535
Molecular Formula: C11H8F6OS
Molecular Weight: 302.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H8F6OS |
|---|---|
| Molecular Weight | 302.24 g/mol |
| IUPAC Name | 1-[2-(trifluoromethyl)-5-(trifluoromethylsulfanyl)phenyl]propan-1-one |
| Standard InChI | InChI=1S/C11H8F6OS/c1-2-9(18)7-5-6(19-11(15,16)17)3-4-8(7)10(12,13)14/h3-5H,2H2,1H3 |
| Standard InChI Key | MHBKDXGHSIHILU-UHFFFAOYSA-N |
| Canonical SMILES | CCC(=O)C1=C(C=CC(=C1)SC(F)(F)F)C(F)(F)F |
Introduction
Molecular Structure and Composition
IUPAC Nomenclature and Formula
The systematic name 1-(2-(Trifluoromethyl)-5-(trifluoromethylthio)phenyl)propan-1-one reflects its substituent positions on the phenyl ring and the propan-1-one backbone. Its molecular formula is C₁₁H₈F₆OS, with a molecular weight of 302.24 g/mol. The structural arrangement positions the ketone group at the first carbon of the propane chain, while the trifluoromethyl and trifluoromethylthio groups occupy the 2- and 5-positions of the aromatic ring, respectively.
Structural Characterization
Key spectroscopic identifiers include:
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InChI:
InChI=1S/C11H8F6OS/c1-2-9(18)7-5-6(19-11(15,16)17)3-4-8(7)10(12,13)14/h3-5H,2H2,1H3 -
InChIKey:
MHBKDXGHSIHILU-UHFFFAOYSA-N -
Canonical SMILES:
CCC(=O)C1=C(C=CC(=C1)SC(F)(F)F)C(F)(F)F.
The presence of electron-withdrawing groups (-CF₃ and -SCF₃) significantly influences the compound's electronic density, rendering the aromatic ring highly electrophilic. This property facilitates nucleophilic substitution reactions at the para and meta positions relative to the ketone group.
Synthesis and Manufacturing
Friedel-Crafts Acylation
A primary synthetic route involves Friedel-Crafts acylation, where a propanoyl chloride derivative reacts with a substituted benzene ring under Lewis acid catalysis (e.g., AlCl₃). The trifluoromethylthio group is typically introduced via nucleophilic aromatic substitution, using reagents such as trifluoromethylthiolate (-SCF₃) in the presence of copper or palladium catalysts .
Reaction Optimization
Critical parameters for high yield include:
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Temperature: 80–100°C for Friedel-Crafts steps.
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Catalyst Loadings: 5–10 mol% Pd(PPh₃)₄ for SCF₃ incorporation .
For example, the synthesis of analogous compounds achieves 70–85% yields when using optimized stoichiometry and reflux conditions . Purification often employs silica gel chromatography with nonpolar eluents like pentane .
Physicochemical Properties
Solubility and Lipophilicity
The compound's lipophilicity is enhanced by the -CF₃ and -SCF₃ groups, as evidenced by calculated LogP values >3.5 for similar structures. This property favors solubility in organic solvents such as ethyl acetate and dichloromethane, with limited aqueous solubility (<0.1 mg/mL).
Spectroscopic Data
¹H NMR spectra typically show aromatic protons as doublets or triplets between δ 7.4–8.2 ppm, while the methyl group adjacent to the ketone appears as a triplet near δ 2.2–2.3 ppm . ¹⁹F NMR signals for -CF₃ and -SCF₃ groups resonate at δ -67 to -73 ppm and δ -35 to -37 ppm, respectively .
Applications in Scientific Research
Pharmaceutical Intermediate
The compound serves as a precursor for bioactive molecules targeting kinase inhibitors and G-protein-coupled receptors. Its trifluoromethylthio group enhances membrane permeability, a critical factor in central nervous system drug candidates.
Agrochemical Development
In agrochemistry, derivatives of this ketone demonstrate herbicidal activity by inhibiting acetolactate synthase (ALS), with IC₅₀ values <10 μM in preliminary assays.
Materials Science
The electron-deficient aromatic system enables use in:
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